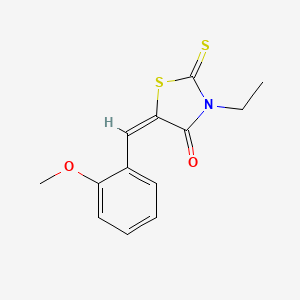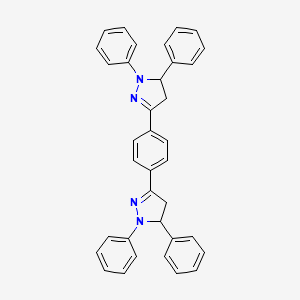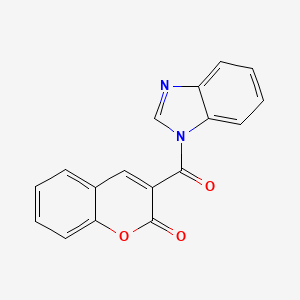![molecular formula C18H22O3 B3870225 1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B3870225.png)
1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene
Descripción general
Descripción
The compound “1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene” is an organic compound containing a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. The molecule also contains methoxy groups (-OCH3) and a propoxy group (-OCH2CH2CH2-), which are ether functional groups .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) . These techniques can provide detailed information about the structure and connectivity of the atoms in the molecule .Chemical Reactions Analysis
The chemical reactivity of such a compound would likely be influenced by the presence of the ether and benzene functional groups. The benzene ring is known for its stability and resistance to reactions, while the ether groups could potentially be involved in reactions with strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound. Compounds with similar structures tend to have moderate to high boiling points due to the presence of the benzene ring, and their solubility in water is often low due to the nonpolar nature of the benzene ring and ether groups .Mecanismo De Acción
Direcciones Futuras
The future research directions would depend on the properties and potential applications of the compound. If the compound shows promising biological activity, it could be further studied as a potential therapeutic agent. Alternatively, if the compound has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .
Propiedades
IUPAC Name |
1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-11-15(2)13-18(12-14)21-10-4-9-20-17-7-5-16(19-3)6-8-17/h5-8,11-13H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSQEAIHZCOMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCOC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B3870144.png)
![1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B3870151.png)

![N,N,6-trimethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3870169.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B3870172.png)
![3-bromo-4-methoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3870180.png)
![5,7-bis(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3870191.png)
![2-chloro-N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B3870192.png)
![4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B3870200.png)

![(4-phenyl-1,3-thiazol-2-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetonitrile](/img/structure/B3870218.png)


